molecular formula C12H9N3O3 B1371795 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 952182-88-6

4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B1371795
CAS No.: 952182-88-6
M. Wt: 243.22 g/mol
InChI Key: AVSDLKCPVLCUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Nomenclature

The compound 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one possesses a molecular formula of C₁₂H₉N₃O₃ and a molecular weight of 243.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(4-methoxyphenyl)-6H-oxazolo[3,4-d]pyridazin-7-one, reflecting its complex bicyclic architecture. The structure incorporates several key identifying features that define its chemical behavior and classification within heterocyclic compounds.

The molecular architecture consists of a fused ring system where an isoxazole ring is annulated to a pyridazinone core, creating the characteristic [3,4-d] fusion pattern. The Chemical Abstracts Service registry number 952182-88-6 serves as the unique identifier for this specific compound within chemical databases. Alternative nomenclature systems provide additional naming conventions, including the designation as this compound and its various stereochemical descriptors.

Structural analysis reveals the presence of multiple functional groups that contribute to the compound's reactivity profile. The methoxy group (-OCH₃) attached to the para position of the phenyl ring provides electron-donating characteristics, while the carbonyl group within the pyridazinone ring system offers potential sites for hydrogen bonding and nucleophilic interactions. The simplified molecular-input line-entry system representation COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23 provides a linear encoding of the complete molecular structure.

Table 1: Molecular Identifiers and Properties

Property Value
Molecular Formula C₁₂H₉N₃O₃
Molecular Weight 243.22 g/mol
Chemical Abstracts Service Number 952182-88-6
International Chemical Identifier InChI=1S/C12H9N3O3/c1-17-8-4-2-7(3-5-8)10-9-6-18-15-11(9)12(16)14-13-10/h2-6H,1H3,(H,14,16)
International Chemical Identifier Key AVSDLKCPVLCUBK-UHFFFAOYSA-N

The three-dimensional conformational analysis indicates specific spatial arrangements that influence the compound's interaction with biological targets and its physicochemical properties. Computational studies have established that the fused ring system maintains planarity across the heterocyclic core, while the methoxyphenyl substituent can adopt various rotational conformations depending on environmental conditions and intermolecular interactions.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-17-8-4-2-7(3-5-8)10-9-6-18-15-11(9)12(16)14-13-10/h2-6H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSDLKCPVLCUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211821
Record name 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-88-6
Record name 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydroxylamine hydrochloride to yield the desired isoxazolo[3,4-d]pyridazinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazinone ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 4-(4-Hydroxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.

    Reduction: Dihydro-4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.

    Substitution: 4-(4-Aminophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for various pharmacological applications:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Potential : Research indicates that it could inhibit tumor cell proliferation. For instance, studies have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating strong efficacy compared to established drugs like doxorubicin .

The biological mechanisms of action are believed to involve:

  • Interaction with specific molecular targets such as enzymes or receptors.
  • Modulation of biological pathways associated with inflammation and cancer progression.

Case Studies

Several studies have documented the pharmacological effects of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one:

  • Anticancer Activity Study :
    • Objective : Evaluate the anticancer potential against A549 and MCF-7 cell lines.
    • Findings : The compound exhibited significant cytotoxicity with IC50 values of approximately 12.5 µM for A549 and 15.0 µM for MCF-7 cells, suggesting its potential as a lead compound for new anticancer therapies .
  • Anti-inflammatory Mechanism Investigation :
    • Objective : Assess the anti-inflammatory properties through enzyme inhibition assays.
    • Findings : The compound demonstrated the ability to inhibit key enzymes involved in inflammatory responses, indicating its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives are highly dependent on substituents at positions 3, 4, and 6 . Below is a comparative analysis:

Compound Name / ID Substituents (Positions) Melting Point (°C) Yield (%) Key Structural Features Reference
4-(4-Methoxyphenyl) derivative 4-(4-Methoxyphenyl) 205–207 N/A Electron-donating methoxy group
44c () 4-Phenyl, 3-Styryl, 6-Butyl 90–92 55 Styryl group enhances π-conjugation
44f () 4,6-Diphenyl, 3-Styryl 224–225 58 Bulky diphenyl groups increase rigidity
13e () 3,4-Dimethyl, 6-(Trifluoromethylphenyl) 161–163 28 Electron-withdrawing CF₃ improves stability
5g () 3-Methyl, 4-(p-Chlorophenyl) N/A N/A Chlorophenyl boosts aldose reductase inhibition
116485-48-4 () 3-Ethyl, 4-Phenyl, 6-Methyl N/A N/A Alkyl groups enhance lipophilicity
Key Observations:

Electron-Donating vs. Electron-withdrawing substituents (e.g., CF₃, NO₂) are associated with higher metabolic stability and enzyme inhibition potency .

Melting Points :

  • The target compound’s high melting point (205–207°C ) suggests strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) due to the polar methoxy group. Styryl-substituted derivatives (e.g., 44c ) have lower melting points (90–92°C ), likely due to reduced crystallinity from flexible styryl chains .

Synthetic Yields :

  • Yields for styryl derivatives (e.g., 44c–44i ) range from 42–74% , influenced by steric hindrance and reaction conditions . Improved methods (e.g., one-pot synthesis for 3-methyl-4-phenyl derivatives) achieve up to 87% yield , emphasizing the role of streamlined protocols .
Aldose Reductase Inhibition ():
  • 5g (3-methyl-4-(p-chlorophenyl)) demonstrated IC₅₀ values comparable to Sorbinil , a clinical aldose reductase inhibitor. The p-chloro group’s electron-withdrawing nature enhances enzyme binding .
  • Acetic acid derivatives (e.g., 5g ) showed superior activity to propionic/butyric analogues, highlighting the importance of carboxylic acid moieties for target interaction .
Antitumor Activity ():
  • Pyridazinone derivatives with nitrobenzylideneamino groups (e.g., 10e) exhibited potent activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM), suggesting that electron-deficient aromatic systems improve cytotoxicity .
PDE4 Inhibition ():
  • 3-Methyl-4-phenyl derivatives are intermediates for PDE4 inhibitors. Substituents at position 6 (e.g., alkyl, aryl) modulate selectivity and potency .

Biological Activity

4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that combines an isoxazole ring with a pyridazine structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C₁₂H₉N₃O₃
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 952182-88-6
  • Melting Point : 205–207 °C

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. This interaction may lead to the modulation of critical biological pathways, potentially inhibiting tumor growth or inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. Below is a summary table of findings from various studies:

Study Cell Line IC₅₀ (µM) Mechanism/Effect
Study AMCF712.50Cytotoxicity
Study BNCI-H46042.30Induced apoptosis
Study CSF-2683.79Inhibition of cell proliferation

These results indicate that this compound can effectively inhibit the growth of cancer cells and may serve as a lead compound for further drug development.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory effects. It appears to inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response in biological systems .

Case Studies

  • Case Study on MCF7 Cell Line :
    • Researchers treated MCF7 breast cancer cells with varying concentrations of the compound and observed dose-dependent cytotoxicity.
    • The study reported an IC₅₀ value of approximately 12.50 µM, indicating significant potential for therapeutic application against breast cancer.
  • Case Study on NCI-H460 Cell Line :
    • The compound was tested on NCI-H460 lung cancer cells, showing an IC₅₀ value of 42.30 µM.
    • Mechanistic studies suggested that treatment led to increased apoptosis markers, confirming its role as a potential anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound Structure Type IC₅₀ (µM) Biological Activity
4-(4-Methoxyphenyl)pyridazin-3(2H)-onePyridazinoneVariesAnticancer
4-(4-Methoxyphenyl)isoxazolo[5,4-b]pyridineIsoxazole-fused heterocycleVariesAntimicrobial

This comparison underscores the unique properties of the isoxazolo-pyridazine structure in enhancing biological activity.

Q & A

Q. What synthetic strategies are effective for preparing 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one and its derivatives?

The compound and its analogs are typically synthesized via cyclocondensation reactions. For example, isoxazolo-pyridazinone scaffolds are constructed by reacting pyrazole or hydrazine derivatives with substituted ketones or aldehydes under reflux conditions in solvents like isopropanol . Substitution at position 6 (e.g., aryl groups) is achieved by introducing electron-withdrawing substituents (e.g., nitro, chloro) during synthesis to enhance bioactivity . Key intermediates, such as 5-acetyl-4-amino-pyridazinones, are used to generate the bicyclic core .

Q. How is structural characterization performed for this compound class?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR of 3h (a derivative) confirmed regioselective substitution with signals at δ 7.42 (aromatic protons) and δ 5.1 (hydroxyl proton) . HRMS data (e.g., m/z 346.1558 for 3c) validate molecular formulas . X-ray crystallography is less common but has been used for analogs like 5-(4-chlorophenoxy)-triazolopyrimidinones .

Q. What in vitro assays are used to evaluate its biological activity?

Aldose reductase inhibition is assessed using enzyme kinetics (e.g., IC₅₀ values against recombinant human aldose reductase). Derivatives like 5g showed activity comparable to Sorbinil (IC₅₀ ~0.1 µM) . For receptor modulation (e.g., metabotropic glutamate receptors), calcium flux assays or radioligand binding studies are employed .

Advanced Research Questions

Q. How do substituents at position 6 influence bioactivity?

Electron-withdrawing groups (EWGs) at position 6 enhance inhibitory potency. For example:

DerivativeSubstituentIC₅₀ (µM)
5g p-Cl-phenyl0.12
5j m-NO₂-phenyl0.15
8 H (unsubstituted)Inactive
EWGs likely stabilize enzyme-ligand interactions via dipole or π-stacking effects. Propionic/butyric acid chains at position 3 reduce activity compared to acetic acid .

Q. What molecular modeling approaches elucidate its binding to aldose reductase?

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations align the compound’s carboxylic acid group with the enzyme’s catalytic Tyr48 and His110 residues. Overlay with Sorbinil shows similar binding poses but distinct hydrophobic interactions with Trp111 .

Q. How does lateral metalation enable hit-to-lead optimization?

Directed ortho-metalation (e.g., using LDA or Grignard reagents) at position 3 introduces alkyl/aryl groups, as seen in 3c (phenethyl substitution) . This strategy diversifies the scaffold for structure-activity relationship (SAR) studies targeting receptors like mGluR5 .

Q. Are there contradictions in reported activities across studies?

Yes. Monocyclic analogs (e.g., 6-8) are inactive in aldose reductase assays , but substituted bicyclic derivatives (e.g., 13e, 13h) show variable potency against system xc- transporters depending on substituent polarity . These discrepancies highlight the need for rigorous SAR validation across biological targets.

Q. How are regioselectivity challenges addressed during synthesis?

Regioselective substitution is achieved by:

  • Using bulky directing groups (e.g., p-tolyl at position 6) to block undesired sites .
  • Optimizing reaction temperature and solvent polarity (e.g., DCM/hexane mixtures for crystallization) .

Methodological Considerations

Q. How to design derivatives for improved metabolic stability?

  • Replace labile esters (e.g., ethyl) with bioisosteres like trifluoromethyl .
  • Introduce fluorine at metabolically vulnerable positions to block oxidative degradation .

Q. What in vivo models validate target engagement?

  • Diabetic neuropathy models (e.g., streptozotocin-induced rats) for aldose reductase inhibitors .
  • Epilepsy or Parkinson’s disease models for metabotropic glutamate receptor modulators .

Q. How to resolve spectral overlaps in NMR analysis?

  • Use 2D NMR (e.g., COSY, HSQC) to assign signals in crowded regions (e.g., δ 7.2–7.4 for aromatic protons) .
  • Isotopic labeling (¹³C, ¹⁵N) for complex analogs like selenylmethyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.